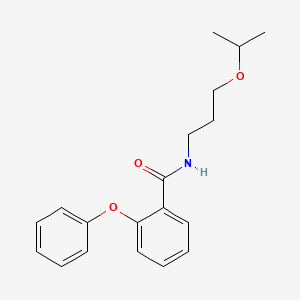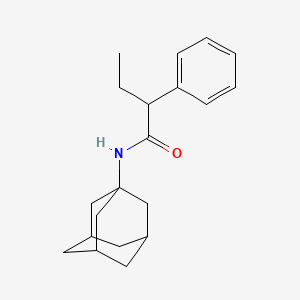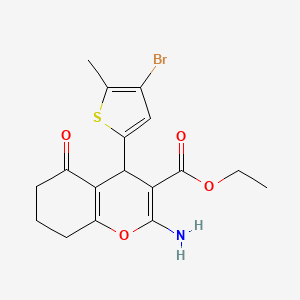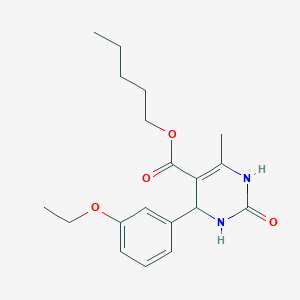
N-(3-isopropoxypropyl)-2-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxypropyl)-2-phenoxybenzamide, also known as GW 501516 or Cardarine, is a synthetic drug that was developed in the 1990s by pharmaceutical company GlaxoSmithKline. It was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, it has gained popularity in the fitness and bodybuilding community due to its ability to enhance endurance and aid in fat loss.
Mécanisme D'action
N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516 works by activating the peroxisome proliferator-activated receptor-delta (PPAR-delta) pathway. This pathway is involved in regulating energy metabolism and plays a role in the oxidation of fatty acids. Activation of this pathway results in increased expression of genes involved in fat oxidation and energy metabolism.
Biochemical and Physiological Effects:
This compound 501516 has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in energy metabolism and fat oxidation. It also increases the uptake of glucose into muscle cells, leading to improved insulin sensitivity. Additionally, it has been shown to improve cardiovascular function and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516 has several advantages for use in lab experiments. It is highly selective for the PPAR-delta pathway and has minimal off-target effects. It also has a long half-life, making it suitable for use in long-term studies. However, it is important to note that the effects of this compound 501516 can vary depending on the species being studied and the dosage used.
Orientations Futures
There are several potential future directions for research on N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516. One area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes. It may also have potential applications in treating cardiovascular diseases. Additionally, further research is needed to fully understand the long-term effects of this compound 501516 on human health.
Méthodes De Synthèse
The synthesis of N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516 involves several steps, including the reaction of phenoxybenzoic acid with isopropylamine to form an amide intermediate. This intermediate is then reacted with 3-bromopropanol to form the final product.
Applications De Recherche Scientifique
N-(3-isopropoxypropyl)-2-phenoxybenzamide 501516 has been extensively studied for its potential applications in various scientific fields. It has been shown to improve endurance and increase fat oxidation in animal studies. It has also been studied for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
Propriétés
IUPAC Name |
2-phenoxy-N-(3-propan-2-yloxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-15(2)22-14-8-13-20-19(21)17-11-6-7-12-18(17)23-16-9-4-3-5-10-16/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXSQHOUGNIUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=CC=C1OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4896488.png)
![2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B4896489.png)


![2-(1,3-benzodioxol-5-yl)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B4896507.png)

![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4896523.png)
![3-(2-chloro-6-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4896538.png)
![[5-(4-methoxyphenyl)-2-furyl]methanol](/img/structure/B4896546.png)
![2-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4896549.png)

![N-cyclopentyl-3-isopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-5-isoxazolecarboxamide](/img/structure/B4896564.png)
![N-(1-{1-[3-(2-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B4896569.png)